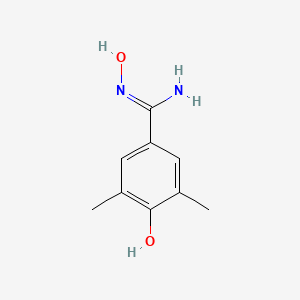
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide
Vue d'ensemble
Description
N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound used as a reactant in trifluoromethyl substitution . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs .
Molecular Structure Analysis
The molecular formula of N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is C9H12N2O2. Its molecular weight is 180.2 g/mol. The detailed molecular structure is not available in the retrieved information.Chemical Reactions Analysis
N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is used in trifluoromethyl substitution reactions . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs . The detailed chemical reactions are not available in the retrieved information.Applications De Recherche Scientifique
Cardiac and Pulmonary Applications
One study explored the therapeutic effects of a calcium channel blocker on chronic pulmonary hypertension in rats, highlighting its potential for treating cardiovascular diseases. This research showed that the drug reduced pulmonary arterial pressure and pulmonary resistance, indicating its effectiveness in managing pulmonary hypertension without influencing endothelin levels. The study suggests that such compounds might have applications in cardiovascular research and treatment (Li et al., 2002).
Neurochemistry and Psychopharmacology
Another study focused on the effects of 5-MeO-DMT, a compound with hallucinogenic properties, on cortical function in rats. While not directly related to N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide, this research is relevant for understanding the impact of psychoactive substances on the brain. The study found that 5-MeO-DMT disrupts cortical activity and reduces the power of low-frequency cortical oscillations, with antipsychotic drugs able to reverse these effects. This suggests potential applications in researching the neurobiological basis of hallucinations and developing new antipsychotic medications (Riga et al., 2014).
Cancer Research
Research on the metabolism of echinacoside, a phenylethanoid glycoside with antioxidative and neuroprotective properties, in rats revealed its phase II metabolites in bile, providing insights into its metabolic pathways. This study contributes to understanding how natural compounds like echinacoside are processed in the body and their potential therapeutic applications, including in cancer treatment (Jia et al., 2009).
Propriétés
IUPAC Name |
N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHQFVAOQWNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)
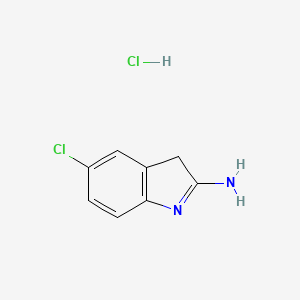
![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)
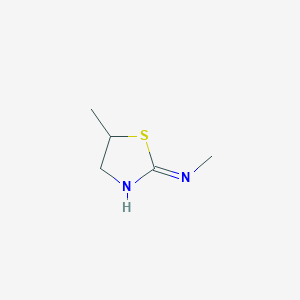
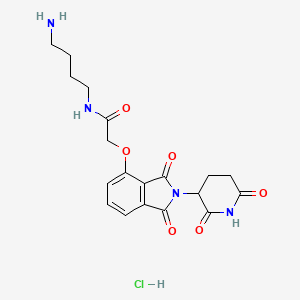

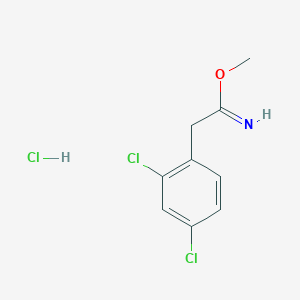
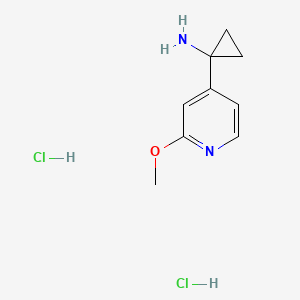
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
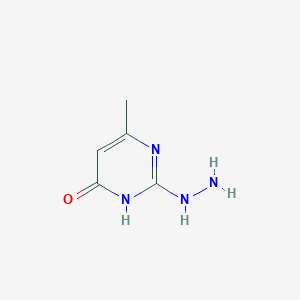
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
amine hydrochloride](/img/structure/B1436456.png)
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)